molecular formula C20H19FN4O3 B603954 N-{3-[(2-fluorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120289-73-7

N-{3-[(2-fluorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603954
CAS No.: 1120289-73-7
M. Wt: 382.4g/mol
InChI Key: JXKZDGAASSYVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{(2-fluorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinazoline core, a fluorophenyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{(2-fluorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction using a suitable alkylating agent.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{(2-fluorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a quinazoline-2-carboxylic acid derivative.

    Reduction: Formation of a quinazoline-2-carbinol derivative.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

N-(3-{(2-fluorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{(2-fluorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{(2-chlorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide
  • N-(3-{(2-bromophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide
  • N-(3-{(2-iodophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide

Uniqueness

N-(3-{(2-fluorophenyl)carbonylamino}propyl)-4-hydroxyquinazoline-2-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1120289-73-7

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C20H19FN4O3/c1-25(20(28)13-7-2-4-9-15(13)21)12-6-11-22-19(27)17-23-16-10-5-3-8-14(16)18(26)24-17/h2-5,7-10H,6,11-12H2,1H3,(H,22,27)(H,23,24,26)

InChI Key

JXKZDGAASSYVSU-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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